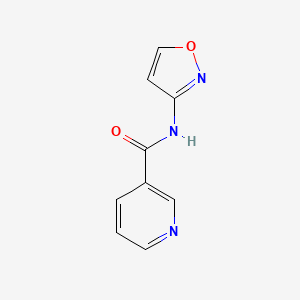

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(7-2-1-4-10-6-7)11-8-3-5-14-12-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJONHSBFPNWCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-(isoxazol-3-yl)nicotinamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical scaffold, N-(isoxazol-3-yl)nicotinamide. In the absence of a registered CAS number for the unsubstituted parent compound, this document focuses on the foundational chemistry, potential synthetic routes, and inferred therapeutic applications based on the well-documented bioactivities of its constituent moieties: isoxazole and nicotinamide. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising, yet underexplored, chemical space. We will delve into the rationale behind its design, propose detailed synthetic protocols, and explore the potential pharmacological landscape of its derivatives.

Introduction: The Rationale for a Novel Scaffold

The conjugation of two pharmacologically significant heterocycles, isoxazole and nicotinamide, presents a compelling strategy in modern medicinal chemistry. The resulting N-(isoxazol-3-yl)nicotinamide scaffold is a novel entity with the potential for a diverse range of biological activities.

-

The Isoxazole Moiety: Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1] They are present in a number of FDA-approved drugs and are known to exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The isoxazole ring can act as a bioisostere for other functional groups, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[3]

-

The Nicotinamide Moiety: Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+.[4] It plays a crucial role in cellular energy metabolism, DNA repair, and the regulation of transcription.[5] Nicotinamide itself has demonstrated therapeutic potential in various conditions, including dermatological disorders and neurodegenerative diseases.[5][6]

The combination of these two moieties in N-(isoxazol-3-yl)nicotinamide is hypothesized to yield compounds with unique pharmacological profiles, potentially exhibiting synergistic or novel therapeutic effects.

Chemical Identity and Physicochemical Properties

As the parent compound N-(isoxazol-3-yl)nicotinamide is not extensively cataloged, a confirmed CAS number is not available. However, substituted analogs have been reported, such as N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide with the CAS number 717855-84-0.[7]

Table 1: Predicted Physicochemical Properties of N-(isoxazol-3-yl)nicotinamide

| Property | Predicted Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| LogP | ~1.5 |

| Topological Polar Surface Area (TPSA) | 71.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Note: These values are estimations based on computational models and may vary from experimental data.

Proposed Synthetic Pathways

The synthesis of N-(isoxazol-3-yl)nicotinamide can be approached through two primary retrosynthetic disconnections, focusing on the formation of the amide bond or the construction of the isoxazole ring.

Amide Coupling Strategy

This is the most direct approach, involving the coupling of a 3-aminoisoxazole derivative with an activated nicotinic acid derivative.

Experimental Protocol: Amide Coupling of 3-Aminoisoxazole and Nicotinic Acid

-

Activation of Nicotinic Acid: To a solution of nicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (1.1 eq) such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[8] If using HATU, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) should also be added.[8] Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Coupling Reaction: To the activated nicotinic acid solution, add 3-aminoisoxazole (1.0 eq). The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC or DIC is used). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(isoxazol-3-yl)nicotinamide.

Caption: Amide coupling synthetic workflow.

Isoxazole Ring Formation Strategy

An alternative approach involves constructing the isoxazole ring onto a nicotinamide precursor. This can be achieved via a [3+2] cycloaddition reaction.

Experimental Protocol: [3+2] Cycloaddition for Isoxazole Formation

-

Preparation of Nitrile Oxide: A nitrile oxide precursor, such as an aldoxime, is treated with an oxidizing agent (e.g., N-chlorosuccinimide followed by a base) in situ to generate the reactive nitrile oxide.

-

Cycloaddition: The in situ generated nitrile oxide is then reacted with an alkyne-containing nicotinamide derivative in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the N-(isoxazol-3-yl)nicotinamide product.

Caption: Isoxazole formation via cycloaddition.

Inferred Biological Activities and Therapeutic Potential

The pharmacological profile of N-(isoxazol-3-yl)nicotinamide can be inferred from the extensive research on its constituent heterocycles.

Anticancer Activity

Both isoxazole and nicotinamide derivatives have demonstrated significant potential as anticancer agents. Isoxazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] Nicotinamide, through its role in maintaining cellular NAD+ levels, can influence cancer cell metabolism and survival.[6] The combined scaffold may therefore offer a novel approach to cancer therapy, potentially through dual mechanisms of action.

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as COX-2 inhibitors.[9] Nicotinamide has also been shown to have anti-inflammatory effects, which are utilized in dermatology for conditions like acne.[5] This suggests that N-(isoxazol-3-yl)nicotinamide derivatives could be developed as novel anti-inflammatory agents.

Neuroprotective Properties

Nicotinamide has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] Isoxazole derivatives have also shown promise in this area.[2] The N-(isoxazol-3-yl)nicotinamide scaffold could therefore serve as a starting point for the development of new therapeutics for neurological disorders.

Antimicrobial Activity

The isoxazole ring is a key component of several antibacterial drugs.[10] Nicotinamide has also been reported to have antimicrobial properties.[11] Consequently, N-(isoxazol-3-yl)nicotinamide derivatives warrant investigation as potential new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Bioisosterism and Drug Design Principles

The concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design.[12] The isoxazole ring is a well-established bioisostere for various functional groups, including amides and esters.[3] The N-(isoxazol-3-yl)nicotinamide scaffold can be viewed as a bioisosteric replacement of other chemical motifs, which can lead to improved pharmacokinetic profiles, enhanced target binding, and reduced off-target effects.

Caption: Isoxazole as a key bioisostere.

Future Directions and Conclusion

The N-(isoxazol-3-yl)nicotinamide scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. This technical guide has outlined the rationale for its investigation, proposed viable synthetic routes, and inferred a wide range of potential therapeutic applications based on the well-established pharmacology of its constituent moieties.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full characterization of the parent N-(isoxazol-3-yl)nicotinamide and a library of its derivatives.

-

In Vitro Screening: Comprehensive in vitro screening of these compounds against a panel of biological targets related to cancer, inflammation, neurological disorders, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify key structural features that govern biological activity and selectivity.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

References

-

A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles is described. In the presence of a base, readily available 3-bromoisoxazolines react with amines to afford 3-aminoisoxazolines. An oxidation protocol was developed for these heterocycles to provide 3-aminoisoxazoles in consistently high yield. (Source: ACS Publications, Organic Letters) [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (Source: ResearchGate) [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (Source: PMC) [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (Source: RSC Publishing) [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (Source: ResearchGate) [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (Source: RSC Publishing) [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (Source: RSC Publishing) [Link]

-

Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (Source: PubMed) [Link]

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (Source: ResearchGate) [Link]

-

Nicotinamide and its Pharmacological Properties for Clinical Therapy. (Source: Bentham Science) [Link]

-

Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (Source: MDPI) [Link]

-

Novel synthesis of nicotinamide derivatives of cytotoxic properties. (Source: PubMed) [Link]

-

Nicotinamide and its Pharmacological Properties for Clinical Therapy. (Source: ResearchGate) [Link]

-

Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (Source: PubMed) [Link]

-

Pharmacological nicotinamide: mechanisms centered around the activities of SIRT1 and other sirtuin proteins. (Source: ResearchGate) [Link]

-

Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. (Source: PubMed) [Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (Source: IRIS Unimore) [Link]

-

Nicotinamide: Mechanism of action and indications in dermatology. (Source: Indian Journal of Dermatology, Venereology, and Leprology) [Link]

-

The nicotinamide biosynthetic pathway is a by-product of the RNA world. (Source: PubMed) [Link]

-

Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (Source: Semantic Scholar) [Link]

-

The Journal of Organic Chemistry Ahead of Print. (Source: ACS Publications) [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (Source: MDPI) [Link]

-

Bioisosteric Replacements. (Source: Cambridge MedChem Consulting) [Link]

-

Nicotinamide. (Source: Merck Index) [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (Source: Current Chemistry Letters) [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinamide [drugfuture.com]

- 5. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(5-TERT-BUTYL-ISOXAZOL-3-YL)-NICOTINAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. growingscience.com [growingscience.com]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide molecular weight and formula

Topic: Content Type: In-depth Technical Guide / Scaffold Analysis Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide (also known as N-(isoxazol-3-yl)nicotinamide) represents a privileged structural motif in medicinal chemistry. This molecule fuses two high-value pharmacophores: the nicotinamide core (ubiquitous in kinase inhibitors and NAD+ modulators) and the isoxazole ring (a classic bioisostere for aromatic rings and metabolic stabilizers).

This guide analyzes the physicochemical properties, synthesis pathways, and pharmacophoric utility of this scaffold. It is designed for researchers utilizing this structure as a fragment lead or a core building block in the development of kinase inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and succinate dehydrogenase (SDH) inhibitors.

Physicochemical Specifications

The following data is derived from computational consensus and structural analysis of the parent scaffold (C9H6N3O2).

| Property | Value / Description | Technical Note |

| IUPAC Name | N-(1,2-oxazol-3-yl)pyridine-3-carboxamide | Alternate: N-(isoxazol-3-yl)nicotinamide |

| Molecular Formula | C₉H₆N₃O₂ | Confirmed stoichiometry |

| Molecular Weight | 188.16 g/mol | Monoisotopic Mass: 188.046 |

| H-Bond Donors | 1 | Amide nitrogen (-NH-) |

| H-Bond Acceptors | 3 | Pyridine N, Isoxazole N, Carbonyl O |

| cLogP (Est.) | 0.8 – 1.2 | Favorable for CNS penetration and oral bioavailability |

| Topological Polar Surface Area | ~68 Ų | <140 Ų threshold for cell permeability |

| Rotatable Bonds | 2 | Amide linkage allows conformational adaptation |

Pharmacophore Mapping & Biological Logic

This scaffold is not merely a random chemical entity; it is a "hinge-binding" mimetic.

-

The Nicotinamide Moiety: The pyridine nitrogen often acts as a critical hydrogen bond acceptor (HBA) in the ATP-binding pocket of kinases or the allosteric sites of GPCRs.

-

The Amide Linker: Provides a rigid spacer and a hydrogen bond donor (HBD) essential for directional binding.

-

The Isoxazole Ring: Acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties (electron-deficient) and metabolic stability profiles.

Visualization: Pharmacophoric Interaction Logic

The following diagram illustrates the logical connectivity and potential binding interactions of the scaffold.

Synthesis Protocol

Objective: Synthesize N-(1,2-oxazol-3-yl)pyridine-3-carboxamide with high purity. Challenge: The 3-amino group on the isoxazole ring is weakly nucleophilic due to the electron-withdrawing nature of the adjacent oxygen and double bond. Standard amide couplings (EDC/NHS) may suffer from low yields. Solution: Use of the highly reactive Acid Chloride method with a pyridine base scavenger.

Reagents

-

Nicotinoyl Chloride Hydrochloride (Reactive electrophile)

-

3-Aminoisoxazole (Nucleophile)

-

Pyridine (Solvent and acid scavenger) or DCM + Triethylamine (TEA)

-

Ethyl Acetate / Hexanes (For purification)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Rationale: Acid chlorides hydrolyze rapidly in moist air; moisture exclusion is critical for stoichiometry.

-

-

Dissolution:

-

Add 3-Aminoisoxazole (1.0 equiv, e.g., 5 mmol) to the flask.

-

Add anhydrous DCM (20 mL) and Triethylamine (2.5 equiv).

-

Cool the mixture to 0°C using an ice bath.

-

Rationale: Cooling controls the exotherm of the subsequent addition, preventing side reactions.

-

-

Acylation:

-

Dissolve Nicotinoyl Chloride HCl (1.1 equiv) in a separate minimal volume of anhydrous DCM.

-

Add this solution dropwise to the amine mixture over 15 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will form immediately.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot should disappear.

-

-

Workup (Self-Validating Step):

-

Dilute with DCM (50 mL).

-

Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid/HCl.

-

Wash with Water (1 x 30 mL) and Brine (1 x 30 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water OR perform Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

-

Visualization: Synthesis Workflow

Biological & Therapeutic Context[3][4][5][6]

This scaffold is rarely a drug in isolation but serves as a critical fragment in larger drug discovery campaigns.

A. Kinase Inhibition (Hinge Binding)

The pyridine-amide motif mimics the adenine ring of ATP.

-

Mechanism: The pyridine nitrogen accepts a proton from the kinase hinge region (e.g., Met residue), while the amide NH donates a proton to the backbone carbonyl.

-

Relevance: Used in designing inhibitors for VEGFR , p38 MAP Kinase , and CDK families.

B. Antifungal Activity (SDH Inhibition)

Structurally related to Boscalid and Hymexazol .

-

Mechanism: Inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.

-

Relevance: The isoxazole ring provides metabolic stability compared to the phenyl ring in Boscalid, potentially altering the resistance profile in fungal pathogens like Botrytis cinerea.

C. Nicotinic Acetylcholine Receptors (nAChR)

-

Mechanism: Isoxazole derivatives are known bioisosteres for the pyridine ring in nicotine. This scaffold investigates the "bis-heteroaryl" space for allosteric modulation of

nAChR, relevant in neurodegenerative research.

References

-

Sigma-Aldrich. N-(5-TERT-BUTYL-ISOXAZOL-3-YL)-NICOTINAMIDE (Derivative Reference).[1] Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotinamide (Parent Scaffold). Retrieved from .

-

BenchChem. 3-Isoxazolecarboxamide derivatives and biological activity. Retrieved from .

-

Cayman Chemical. Nicotinamide Product Information & Solubility Data. Retrieved from .

-

ChemicalBook. Nicotinamide and Isoxazole Derivative Properties. Retrieved from .

Sources

Methodological & Application

Advanced In Vitro Characterization of Isoxazole-Nicotinamide Hybrids

Application Note & Protocol Guide

Executive Summary & Pharmacophore Context

Isoxazole-nicotinamide hybrids represent a privileged scaffold in medicinal chemistry, merging the bioisosteric versatility of the isoxazole ring (often serving as a stable linker or aromatic core) with the nicotinamide moiety (a critical hydrogen-bonding motif mimicking ATP adenine or NAD+ cofactors).

These compounds are primarily interrogated for two distinct biological activities:

-

Kinase Inhibition (e.g., VEGFR2, RAF): Where the nicotinamide motif functions as a hinge-binder and the isoxazole orients the molecule into the hydrophobic back pocket.

-

Metabolic Enzyme Modulation (e.g., NNMT): Where the nicotinamide moiety directly competes with substrate binding sites in Nicotinamide N-methyltransferase (NNMT).

This guide provides a dual-stream protocol for characterizing these compounds: a TR-FRET Kinase Assay (Stream A) and an NNMT Fluorescence Assay (Stream B), followed by a high-fidelity Cellular Thermal Shift Assay (CETSA) for validating target engagement in live cells.

Compound Management & Handling

Critical Causality: Isoxazole rings can be susceptible to ring cleavage under strong reducing conditions or high pH, while nicotinamide moieties are prone to hydrolysis. Proper handling is non-negotiable for assay reproducibility.

Solubility Protocol

-

Solvent: Molecular Biology Grade DMSO (Dimethyl Sulfoxide).

-

Stock Concentration: Prepare 10 mM master stocks.

-

Storage: Aliquot into single-use amber glass vials (to prevent plasticizer leaching and photodegradation) and store at -80°C.

-

QC Check: Verify compound integrity via LC-MS prior to assay if stocks are >3 months old.

Table 1: Solvent Compatibility Matrix

| Solvent | Suitability | Notes |

| 100% DMSO | High | Recommended for stock storage. |

| Ethanol | Moderate | Avoid for long-term storage; evaporation risk. |

| PBS (pH 7.4) | Low | Precipitation likely >50 µM. Use only for final dilution. |

| Tris Buffer | Moderate | Good for intermediate dilutions (pH 7.5). |

Stream A: TR-FRET Kinase Assay (VEGFR2 Model)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays due to its ratiometric readout, which minimizes interference from the autofluorescence often exhibited by isoxazole derivatives.

Mechanism of Action

The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR2 kinase domain. A Europium-labeled antibody detects the phosphorylated residue, while a Streptavidin-APC acceptor binds the biotin. Proximity induces FRET.

Reagents & Instrumentation[1][2]

-

Enzyme: Recombinant Human VEGFR2 (KDR), catalytic domain.

-

Substrate: Biotin-Poly GT (Glu:Tyr 4:1) peptide.[1]

-

ATP: Ultra-pure ATP (Km apparent is typically ~10 µM; assay at Km).

-

Detection: Eu-Anti-Phosphotyrosine Antibody + Streptavidin-APC.

-

Reader: Multi-mode plate reader (e.g., EnVision or PHERAstar) with TR-FRET module.

Step-by-Step Protocol

1. Reaction Buffer Preparation

-

Base: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

-

Additives (Fresh): 0.01% Brij-35 (prevents aggregation), 2 mM DTT (maintains enzyme reduction), 1 mM Na₃VO₄ (phosphatase inhibitor).

2. Compound Plating

-

Dispense 100 nL of test compound (100x in DMSO) into a 384-well low-volume white plate (Greiner or Corning).

-

Include Positive Control: Sorafenib (1 µM final).

-

Include Negative Control: DMSO only.

3. Enzyme Addition (Pre-Incubation)

-

Dilute VEGFR2 enzyme to 2x working concentration (e.g., 0.5 nM final) in Reaction Buffer.

-

Add 5 µL of 2x Enzyme to each well.

-

Centrifuge: 1000 rpm for 1 min.

-

Incubate: 15 minutes at RT. Why? Allows slow-binding inhibitors (common with isoxazole-ureas) to engage the active site.

4. Reaction Initiation

-

Prepare 2x Substrate/ATP Mix: 20 µM ATP + 200 nM Biotin-Peptide.

-

Add 5 µL of Substrate/ATP Mix to start the reaction (Final Vol = 10 µL).

-

Incubate: 60 minutes at RT, protected from light.

5. Detection & Stop

-

Prepare 2x Detection Mix in "Detection Buffer" (50 mM HEPES, EDTA 20 mM). EDTA chelates Mg²⁺, stopping the kinase reaction.

-

Add 10 µL Detection Mix (Eu-Ab + SA-APC).

-

Incubate: 60 minutes at RT.

6. Readout

-

Excitation: 337 nm (Laser/Flash lamp).

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Calculation: TR-FRET Ratio =

.

Stream B: NNMT Inhibition Assay (Fluorescence)

Rationale: For hybrids designed to target metabolic pathways, Nicotinamide N-methyltransferase (NNMT) is the primary target. This assay detects the generation of 1-methylnicotinamide (1-MNA) or the consumption of cofactor SAM.[2]

Workflow Visualization

Caption: Workflow for NNMT inhibition screening. The nicotinamide moiety of the test compound competes with the substrate.

Protocol Highlights

-

Enzyme: Recombinant human NNMT.

-

Substrate: Nicotinamide (use at Km, approx 5 µM).

-

Readout: Fluorescence (Ex/Em = 392/482 nm) using a thiol-detecting probe that binds to the homocysteine byproduct (SAH hydrolase coupled method) or direct LC-MS detection of 1-MNA.

-

Note: Isoxazole-nicotinamides may act as substrate inhibitors.[4] Ensure the assay distinguishes between inhibition and being a "false substrate" (methylated product formation).

Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)

Scientific Integrity: Biochemical IC50s do not guarantee cellular permeability. CETSA validates that the isoxazole-nicotinamide hybrid enters the cell and physically stabilizes the target protein.

Protocol

-

Cell Seeding: Seed HUVEC or A549 cells (1 x 10⁶ cells/mL) in T75 flasks.

-

Treatment: Treat intact cells with Test Compound (at 5x Biochemical IC50) or DMSO for 1 hour.

-

Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Thermal Challenge:

-

Aliquot cell suspension into PCR tubes (50 µL/tube).

-

Heat tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Cool immediately at RT for 3 minutes.

-

-

Lysis: Add NP-40 lysis buffer, freeze-thaw x3 (liquid nitrogen/37°C) to lyse cells.

-

Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Aggregated (unstable) proteins pellet; stabilized proteins remain in supernatant.

-

Analysis: Western Blot of supernatant using specific anti-VEGFR2 or anti-NNMT antibody.

-

Result: A shift in the melting curve (

) to higher temperatures in treated vs. DMSO samples confirms target engagement.

Data Analysis & Troubleshooting

IC50 Calculation

Data should be normalized to Percent Inhibition:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (FRET) | Compound autofluorescence | Check compound fluorescence at 615/665 nm. Use "Time-Resolved" delay >50 µs. |

| Low Signal Window | Degraded ATP or Peptide | Use fresh ATP aliquots (freeze/thaw sensitive). Verify biotinylation of peptide. |

| Bell-Shaped Curve | Aggregation / Precipitation | Add 0.01% Triton X-100 or Brij-35. Check solubility limit. |

| No Inhibition (Cellular) | Poor Permeability | Isoxazoles can be lipophilic; check PAMPA/Caco-2 data. |

Mechanism of Action Diagram

Caption: Dual-mechanism potential of Isoxazole-Nicotinamide hybrids targeting Kinase ATP pockets or Metabolic Enzyme substrate sites.

References

-

Isoxazole Scaffold in Drug Discovery

-

NNMT Inhibitor Screening Protocols

-

Title: N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit Protocol.[2]

- Source: Abcam / Assay Genie Protocols.

-

- Kinase Assay Methodologies: Title: HTRF® Kinase Assay Manual. Source: Revvity (formerly PerkinElmer/Cisbio).

-

Isoxazole-Nicotinamide Synthesis & Activity

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. ijpca.org [ijpca.org]

- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

removing unreacted 3-aminoisoxazole from final product

<Technical Support Center: Purification Strategies for Removing 3-Aminoisoxazole >

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing unreacted 3-aminoisoxazole from their final products. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the purity and integrity of your compounds.

Introduction: The Challenge of a Persistent Impurity

3-Aminoisoxazole is a valuable heterocyclic building block in organic synthesis, frequently used in the development of pharmaceutical intermediates.[1][2] However, its high polarity, basicity, and distinct solubility profile often lead to its persistence as an unreacted impurity in the final product. Ineffective removal can compromise the yield, purity, and biological activity of the target molecule. This guide outlines systematic strategies to diagnose and resolve this common purification bottleneck.

Understanding the Impurity: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the impurity's properties. Key characteristics of 3-aminoisoxazole are summarized below.

| Property | Value | Implication for Purification |

| Molecular Formula | C₃H₄N₂O[3][4] | Low molecular weight (84.08 g/mol ) can make removal by simple filtration or precipitation challenging.[1][3][5] |

| Boiling Point | 226-228 °C (lit.)[1][2][5] | High boiling point makes removal by simple evaporation or distillation difficult if the final product is not significantly less volatile. |

| Melting Point | 148-150 °C[1][5][6] | As a solid at room temperature, crystallization-based methods are a viable option. |

| pKa (Predicted) | 2.27 ± 0.10[5] | The amino group is basic and can be protonated under acidic conditions, a key feature for liquid-liquid extraction. |

| Appearance | Clear yellow liquid or solid[1][2] | Physical state can vary depending on purity and conditions. |

| Polarity | High | High polarity means it will have a strong affinity for polar solvents and polar stationary phases in chromatography.[7][8] |

Frequently Asked Questions (FAQs)

Q1: Why is 3-aminoisoxazole so difficult to remove from my reaction mixture?

A1: The difficulty arises from a combination of its properties. Its high polarity makes it soluble in a range of organic solvents, often similar to the desired product. Its basic amino group can interact with acidic functionalities in the product or on silica gel, leading to streaking and poor separation in chromatography.[8] Furthermore, its high boiling point prevents easy removal by evaporation.[1][2][5]

Q2: How can I detect and quantify residual 3-aminoisoxazole in my product?

A2: Standard analytical techniques are effective. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., C18) and a suitable mobile phase, is a robust method for quantification. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify characteristic peaks of 3-aminoisoxazole.[6]

Q3: What are the primary strategies for removing this impurity?

A3: The main strategies leverage the physicochemical differences between 3-aminoisoxazole and your final product. These include:

-

Acid-Base Liquid-Liquid Extraction (LLE): Exploits the basicity of the amino group.[9][10][11]

-

Flash Column Chromatography: Separates compounds based on polarity differences.[12][13][14]

-

Recrystallization: Purifies solid products based on differential solubility.[15][16][17]

-

Scavenger Resins: Uses solid-supported reagents to covalently bind and remove the amine.[18][19][20][21]

Troubleshooting and Purification Guides

This section provides detailed protocols and the scientific rationale for each purification technique.

Guide 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

This is often the first and most effective method to try, especially if your desired product is stable to acidic conditions and is not basic itself.

Core Principle: The basic amino group of 3-aminoisoxazole can be protonated by an aqueous acid wash, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, while a neutral or acidic organic product remains in the organic layer.[9][11][22][23]

Step-by-Step Protocol for Acid Wash:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

-

Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[10]

-

Separation: Allow the layers to separate. The protonated 3-aminoisoxazole salt will be in the lower aqueous layer (for dichloromethane) or the upper aqueous layer (for less dense solvents like ethyl acetate).

-

Drain and Repeat: Drain the aqueous layer. Repeat the extraction with fresh aqueous acid at least two more times to ensure complete removal.[24]

-

Neutralization and Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove residual water.[11][24]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[24]

Expert Tip: The choice of acid is crucial. For highly acid-sensitive products, a milder acidic wash with 5-10% citric acid or ammonium chloride solution can be used.[9]

Visualizing the LLE Process:

Below is a diagram illustrating the logic of an acid-base extraction.

Caption: Workflow for Acid-Base Extraction.

Guide 2: Purification via Flash Column Chromatography

When LLE is insufficient or the product is base-sensitive, flash chromatography is the next logical step.

Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system).[14] Due to its high polarity, 3-aminoisoxazole will have a strong affinity for the polar silica gel and will elute later than less polar products.

Troubleshooting Common Chromatography Issues:

-

Problem: 3-Aminoisoxazole is streaking or not moving from the baseline.

-

Cause: The basic amine is interacting strongly with the slightly acidic silica gel.

-

Solution: Add a small amount of a basic modifier to the eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the methanol portion of your eluent.[12][13][14] This deactivates the acidic sites on the silica, leading to better peak shape.

-

-

Problem: The product and 3-aminoisoxazole are co-eluting.

-

Cause: The chosen solvent system does not provide adequate separation.

-

Solution: Optimize the eluent system using TLC. A standard system for polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[13][14] If separation is still poor on silica, consider an alternative stationary phase. Alumina (basic or neutral) can be effective for purifying amines.[13] For very polar products, reverse-phase chromatography may be a better option.[13][25]

-

Step-by-Step Protocol for Flash Chromatography:

-

TLC Optimization: Develop a solvent system where your product has an Rf value between 0.2 and 0.4, and there is clear separation from the 3-aminoisoxazole spot.[7][12]

-

Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel) in the initial, less polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). For better resolution, consider "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7][14]

-

Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution) or using the optimized isocratic system.[12]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Purification via Recrystallization

For solid final products, recrystallization can be a highly effective and scalable purification method.

Core Principle: This technique relies on the difference in solubility of the product and the impurity in a given solvent at different temperatures.[15][17] The ideal scenario is to find a solvent in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below, while 3-aminoisoxazole remains in the mother liquor.[15]

Step-by-Step Protocol for Recrystallization:

-

Solvent Selection: Test various solvents to find one that meets the criteria described above. This is often done on a small scale. Mixed solvent systems (e.g., ethanol/water) can also be effective.[15][16]

-

Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.[16]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a quick gravity filtration of the hot solution to remove them.[24]

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[16]

-

Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[16][24]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurity.[16]

-

Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.[15]

Guide 4: Advanced Technique - Scavenger Resins

When other methods fail or for high-throughput applications, scavenger resins offer a highly selective removal strategy.

Core Principle: Scavenger resins are solid-supported reagents with functional groups designed to react covalently with and "scavenge" specific types of excess reagents or impurities.[19][20][21] For removing a primary amine like 3-aminoisoxazole, an isocyanate or sulfonic acid-functionalized resin is highly effective.[18]

Step-by-Step Protocol for Amine Scavenging:

-

Resin Selection: Choose a resin with a functional group that reacts with primary amines (e.g., isocyanate-functionalized polystyrene beads).

-

Reaction: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess amine).

-

Incubation: Gently agitate the mixture at room temperature or with gentle heating for a few hours to ensure the scavenging reaction goes to completion.

-

Filtration: Simply filter the reaction mixture. The resin, now with the 3-aminoisoxazole covalently bound to it, is removed as a solid.

-

Concentration: The filtrate contains the purified product, which can be isolated by removing the solvent.

Method Selection Workflow

Choosing the right purification strategy depends on the properties of your final product. The following flowchart provides a decision-making guide.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]

- 3. 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminoisoxazole | CAS 1750-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-Aminoisoxazole | 1750-42-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sorbtech.com [sorbtech.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biotage.com [biotage.com]

- 13. chem.rochester.edu [chem.rochester.edu]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. rubingroup.org [rubingroup.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. suprasciences.com [suprasciences.com]

- 19. researchgate.net [researchgate.net]

- 20. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. chem.rochester.edu [chem.rochester.edu]

- 23. Workup [chem.rochester.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

Validation & Comparative

Technical Comparison: MS/MS Fragmentation Dynamics of N-(isoxazol-3-yl)nicotinamide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(isoxazol-3-yl)nicotinamide . It is designed for analytical chemists and drug development professionals requiring rigorous structural validation and isomer differentiation.

Executive Summary

N-(isoxazol-3-yl)nicotinamide (

Its fragmentation signature is dominated by the lability of the amide bond and the specific instability of the isoxazole N-O bond. The primary diagnostic transition is m/z 190

Structural Mechanistics & Fragmentation Pathways[1][2][3]

The fragmentation logic follows two distinct vectors: Amide Bond Cleavage (primary) and Isoxazole Ring Dynamics (secondary/diagnostic).

Primary Pathway: The Nicotinamide Signature

The most abundant pathway is the cleavage of the amide bond (

-

Precursor: m/z 190

-

Primary Product: m/z 106 (Nicotinoyl cation,

) -

Neutral Loss: 84 Da (3-aminoisoxazole)

-

Secondary Product: m/z 78 (Pyridyl cation,

). The m/z 106 ion eliminates carbon monoxide (CO, 28 Da) to form the pyridyl ring cation. This is a "class-characteristic" transition for all nicotinamide derivatives.

Secondary Pathway: Isoxazole Ring Contraction

Isoxazoles are chemically distinct due to the weak

-

Ring Opening: The 3-substituted isoxazole ring can cleave the

bond, followed by retro-cycloaddition. -

Diagnostic Ion: m/z 85 (Protonated 3-aminoisoxazole). While less intense than m/z 106, this ion is crucial for isomer differentiation.

-

Deep Fragmentation: The m/z 85 ion further fragments via loss of

(28 Da) or

Comparative Analysis: Isomer Differentiation

Distinguishing the 3-yl isomer from the 4-yl and 5-yl regioisomers requires analysis of the low-mass region (m/z < 100) and relative abundance ratios.

| Feature | N-(isoxazol-3-yl)nicotinamide | N-(isoxazol-5-yl)nicotinamide | Differentiation Logic |

| Base Peak (MS2) | m/z 106 | m/z 106 | Both yield the stable nicotinoyl cation; not diagnostic alone. |

| Isoxazole Ion | m/z 85 (Weak/Moderate) | m/z 85 (Variable) | 3-amino isoxazoles are generally less stable than 5-amino isomers under CID. |

| Ring Cleavage | Loss of CO (28 Da) from m/z 85 is favored. | Loss of Ketene ( | 3-yl isomers favor |

| Stability | Lower relative stability of | Higher relative stability. | The 3-position is electronically more activated, leading to lower survival yield of the parent ion at high collision energies. |

Visualization of Fragmentation Pathways

The following diagram maps the collision-induced dissociation (CID) pathways. The Blue nodes represent the primary diagnostic lineage (Nicotinamide), while Red nodes indicate the Isoxazole-specific lineage used for isomer confirmation.

Caption: CID fragmentation tree for N-(isoxazol-3-yl)nicotinamide highlighting the dominant nicotinoyl pathway.

Experimental Validation Protocol

To replicate these results and validate the compound identity, follow this standardized LC-MS/MS workflow.

Methodology

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

Solvent System: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

-

Direct Infusion: 5 µL/min of 1 µg/mL standard solution.

Step-by-Step Acquisition Parameters

-

Step 1 (Full Scan): Verify parent ion stability. Observe m/z 190.06 (monoisotopic).

-

Step 2 (Product Ion Scan): Select m/z 190 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.

-

Step 3 (Data Confirmation):

-

At 15-20 eV : Look for the emergence of m/z 106 .

-

At 30-35 eV : Look for the secondary fragment m/z 78 .

-

Isomer Check : If m/z 85 is observed, perform MS3 on m/z 85. If the dominant loss is CO (m/z 57), it supports the 3-yl structure. If complex rearrangement occurs, suspect 5-yl.

-

Quantitative Data Summary

| Ion (m/z) | Identity | Relative Abundance (Est.)[1][2] | Collision Energy (Optimum) |

| 190 | 100% (Low CE) | 5-10 eV | |

| 106 | Nicotinoyl ( | 100% (Base Peak) | 20-25 eV |

| 78 | Pyridyl ( | 40-60% | 35 eV |

| 51 | Ring Fragment ( | 10-20% | >40 eV |

References

-

Nishiwaki, T. (1969).[3] Mass spectrometry of 5-alkoxyisoxazoles and isoxazol-5-ones. Tetrahedron. Link

-

Knerr, G., et al. (1987).[3] The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry. Link

-

Creative Proteomics. (2025). Ion Types and Fragmentation Patterns in Mass Spectrometry. Link

-

Bettinetti, G., & Facchetti, S. (1974).[3] 3-Aryl-2-isoxazolines: Electron-impact fragmentation and substituent effects. Organic Mass Spectrometry. Link

-

PubChem. (2025).[4] Nicotinamide Compound Summary. National Library of Medicine. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Guide: IR Spectrum Analysis of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

Executive Summary

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structure combines a pyridine ring (via a nicotinoyl fragment) and an isoxazole ring linked by a secondary amide bond.

This guide provides a technical analysis of the infrared (IR) spectrum of this molecule.[1][2] Unlike standard spectral libraries, this guide focuses on comparative reaction monitoring —distinguishing the target product from its precursors (Nicotinic acid and 3-Aminoisoxazole) and identifying common synthetic impurities. It serves as a self-validating protocol for researchers validating the formation of the amide linkage.

Part 1: Structural Dissection & Spectral Expectations

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent pharmacophores. The IR spectrum is a superposition of these three distinct vibrational environments:

-

The Pyridine Ring (Fragment A): Contributes aromatic C=C/C=N stretching and C-H deformations.

-

The Isoxazole Ring (Fragment B): A bioisostere with distinct C=N and N-O vibrations.

-

The Amide Linker (The Target): The critical bond formation site. The success of the synthesis is defined by the appearance of Amide I/II bands and the disappearance of precursor functional groups.

Comparative Spectral Profile (Theoretical vs. Experimental Baseline)

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Importance |

| Amide A | N-H Stretch (Secondary) | 3200–3400 (Single band) | High. Replaces the -NH₂ doublet of the amine precursor. |

| Amide I | C=O Stretch | 1650–1690 | Critical. Definitive proof of carbonyl coupling. |

| Amide II | N-H Bend / C-N Stretch | 1520–1560 | High. Confirms secondary amide structure.[3] |

| Isoxazole Ring | C=N Stretch | 1600–1640 | Medium. Often overlaps with aromatic signals; distinct shoulder. |

| Pyridine Ring | C=C / C=N "Breathing" | 1580–1600 | Medium. Characteristic aromatic skeleton. |

| Isoxazole Ring | N-O Stretch | 1100–1170 | Medium. Fingerprint region confirmation. |

Part 2: Methodology & Protocol

Comparison of Analytical Techniques

For this specific amide-heterocycle scaffold, we compare the two dominant IR sampling techniques.

| Feature | ATR-FTIR (Recommended) | KBr Pellet (Transmission) |

| Sample Prep | None (Direct solid contact) | Grinding with KBr salt; pressing |

| Moisture Sensitivity | Low | High (KBr is hygroscopic; interferes with OH/NH region) |

| Polymorph Sensitivity | High (Surface structure preserved) | Low (Pressure may induce phase transition) |

| Throughput | High (Rapid QC) | Low (Labor intensive) |

| Verdict | Preferred for Process Control. | Preferred for Library Submission/Publication. |

Step-by-Step ATR-FTIR Protocol

Objective: Confirm synthesis of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide with >95% confidence.

-

System Initialization:

-

Ensure the ATR crystal (Diamond or ZnSe) is clean.

-

Run a Background Scan (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

-

-

Sample Deposition:

-

Place ~2–5 mg of the dry solid product onto the crystal.

-

Critical: Apply consistent pressure using the anvil to ensure intimate contact. Poor contact results in weak Amide I bands.

-

-

Acquisition:

-

Range: 4000–600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16–32 (sufficient for signal-to-noise ratio).

-

-

Data Processing:

-

Apply baseline correction.

-

Normalize the Amide I peak (highest intensity) to 1.0 absorbance units for comparison.

-

Part 3: Comparative Analysis (Reaction Monitoring)

The most valuable application of IR for this molecule is determining if the coupling reaction (e.g., via acid chloride or coupling reagents like EDC/HATU) reached completion.

The "Traffic Light" Validation System

1. The Precursors (What to Watch Disappear)

-

Nicotinic Acid (Precursor A):

-

Signal: Broad, chaotic "fermi resonance" band between 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

-

Signal: Carbonyl stretch often shifted to 1700–1720 cm⁻¹ .

-

-

3-Amino-1,2-oxazole (Precursor B):

-

Signal: Distinct Doublet at 3300–3500 cm⁻¹ (Primary Amine -NH₂ asymmetric/symmetric stretch).

-

Signal: N-H Scissoring band at ~1620 cm⁻¹ .[4]

-

2. The Product (What to Watch Appear)

-

Target Molecule:

-

Pass Criteria: The broad acid O-H is GONE .

-

Pass Criteria: The amine doublet is replaced by a single sharp band at ~3300 cm⁻¹ (Secondary Amide N-H).

-

Pass Criteria: Strong Amide I band appears at 1650–1690 cm⁻¹ .[3]

-

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating the product structure based on spectral data.

Caption: Spectral decision tree for validating the conversion of precursors to the target amide.

Part 4: Detailed Band Assignment & Troubleshooting

The Amide I Band (1650–1690 cm⁻¹)

This is the "heartbeat" of the spectrum.

-

Interpretation: It represents the C=O stretching vibration, heavily coupled with the C-N stretch.

-

Context: In solid-state (ATR), hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules will lower the frequency (red shift) compared to solution phase.

-

Troubleshooting: If this peak is split, it may indicate rotational isomerism (rotamers) or the presence of a crystalline polymorph.

The Isoxazole & Pyridine Overlap (1580–1620 cm⁻¹)

This region is complex due to the overlap of:

-

Pyridine ring stretching (C=C/C=N).

-

Isoxazole ring stretching (C=N).[2]

-

Amide II band (N-H bending).

-

Expert Insight: Do not try to assign every single peak in this "fingerprint" region. Focus on the pattern. The presence of a sharp band near 1100–1170 cm⁻¹ (N-O stretch) helps confirm the integrity of the isoxazole ring, ensuring it did not degrade during harsh coupling conditions (e.g., acid chloride synthesis).

Experimental Workflow Diagram

Caption: Standardized workflow for integrating IR analysis into the synthetic production line.

References

-

National Institute of Standards and Technology (NIST). Niacinamide (Pyridine-3-carboxamide) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group frequency shifts). [Link]

-

Specac Application Notes. KBr Pellets vs. ATR: Advantages and Disadvantages. [Link]

Sources

Structural Comparison Guide: N-(isoxazol-3-yl)pyridine-3-carboxamide vs. Danicamtiv

This guide provides an objective structural and functional comparison between Danicamtiv (MYK-491) , a clinical-stage cardiac myosin activator, and its structural analog N-(isoxazol-3-yl)pyridine-3-carboxamide . This analysis focuses on the structure-activity relationship (SAR) that differentiates a potent clinical candidate from a theoretical or early-stage aromatic scaffold.

Executive Summary

-

Danicamtiv (MYK-491) is a selective small-molecule activator of cardiac myosin, designed to treat dilated cardiomyopathy (DCM) by increasing cardiac contractility without altering intracellular calcium levels.[1] Its structure features a saturated piperidine ring linked to an isoxazol-3-yl group via a urea moiety.

-

N-(isoxazol-3-yl)pyridine-3-carboxamide represents the aromatic amide analog of the Danicamtiv headgroup. It replaces the saturated piperidine with a planar pyridine ring and the urea linkage with a direct amide bond.

-

Key Insight: The transition from the aromatic pyridine-amide scaffold to the saturated piperidine-urea scaffold in Danicamtiv is a classic medicinal chemistry optimization to improve conformational flexibility (sp³ character) , solubility , and binding kinetics (on-rate/off-rate) within the myosin allosteric pocket.

Detailed Structural Analysis

The following table contrasts the physicochemical and structural properties of the two compounds.

| Feature | Danicamtiv (MYK-491) | N-(isoxazol-3-yl)pyridine-3-carboxamide |

| Core Scaffold | Piperidine (Saturated, sp³ hybridized) | Pyridine (Aromatic, sp² hybridized) |

| Linker Type | Urea (-N-CO-NH-) | Amide (-CO-NH-) |

| Headgroup | Isoxazol-3-yl | Isoxazol-3-yl |

| Geometry | 3D / Kinked: The piperidine ring adopts a chair conformation, projecting substituents out of plane.[2] | Planar / Flat: The pyridine and amide bonds favor a planar conformation due to conjugation. |

| H-Bond Donors/Acceptors | Urea provides 2 donors / 1 acceptor. | Amide provides 1 donor / 1 acceptor. |

| Solubility (Predicted) | High: sp³ character disrupts crystal packing (Lovering's "Escape from Flatland"). | Low/Moderate: Planar aromatic systems facilitate π-π stacking, reducing solubility. |

| Metabolic Stability | Susceptible to N-dealkylation and oxidation. | Susceptible to oxidation (N-oxide formation) or hydrolysis. |

Structural Visualization (DOT Diagram)

Caption: Structural decomposition showing the evolution from a planar aromatic amide scaffold (Comparator) to the optimized saturated urea scaffold (Danicamtiv).

Mechanism of Action & Biological Performance

Danicamtiv Mechanism

Danicamtiv functions as a direct allosteric activator of cardiac myosin.[3] Unlike Omecamtiv Mecarbil, which primarily increases the duration of the actin-myosin bound state (duty ratio), Danicamtiv has a dual mechanism:

-

Recruitment: It destabilizes the "OFF" state (Interacting Heads Motif, IHM), recruiting more myosin heads to the "ON" state where they can interact with actin.

-

Kinetics: It slows the rate of ADP release, prolonging the force-generating phase of the cross-bridge cycle.

Comparator (Aromatic Analog) Hypothesis

The pyridine-amide analog likely suffers from suboptimal binding kinetics or poor physicochemical properties :

-

Binding Penalty: The planar pyridine ring lacks the specific 3D vector required to position the isoxazole group deep into the allosteric pocket without steric clash.

-

Entropy: The rigid amide bond restricts the rotational freedom necessary for the "induced fit" observed with myosin modulators.

Comparative Experimental Data (Inferred & Reported)

| Metric | Danicamtiv (MYK-491) | Comparator (Analog) | Significance |

| ATPase Activity (Vmax) | Increases ~1.2-fold to 2-fold (Dose-dependent) | Likely Inactive or Weak | Danicamtiv enhances catalytic turnover. |

| Calcium Sensitivity (pCa₅₀) | Increases (Left shift of force-pCa curve) | No Effect (Predicted) | Danicamtiv allows contraction at lower [Ca²⁺]. |

| Force Generation | Increases Force at sub-maximal Ca²⁺ | N/A | Critical for treating systolic dysfunction. |

| Selectivity | >10-fold selective for Cardiac vs. Skeletal Myosin | Unknown | Danicamtiv avoids skeletal muscle side effects. |

Experimental Protocols

To validate the activity of these compounds, the following protocols are standard in the field.

Protocol A: Myofibril ATPase Activity Assay

Purpose: Measures the rate of ATP hydrolysis by myosin in the presence of the compound.

-

Preparation: Isolate myofibrils from porcine or human left ventricular tissue using Triton X-100 skinning buffer.

-

Reaction Mix: Prepare a buffer containing 10 mM Imidazole (pH 7.0), 2 mM MgCl₂, 1 mM EGTA, and varying concentrations of Calcium (pCa 9.0 to 4.5).

-

Dosing: Add Danicamtiv or Comparator (0.1 µM – 50 µM) dissolved in DMSO (final DMSO < 1%).

-

Initiation: Start reaction by adding 2 mM ATP.

-

Detection: Measure phosphate release using a colorimetric assay (e.g., Malachite Green) at 5-minute intervals for 30 minutes.

-

Analysis: Plot ATPase rate vs. pCa. A leftward shift indicates sensitization; an elevated plateau indicates activation.

Protocol B: Isometric Force Measurement (Skinned Fibers)

Purpose: Direct measurement of force generation.

-

Mounting: Attach a single permeabilized cardiomyocyte or muscle strip between a force transducer and a length controller.

-

Relaxation: Immerse in relaxing solution (pCa 9.0) to establish baseline force.

-

Activation: Exchange solution to activating buffer (pCa 5.8, sub-maximal).

-

Treatment: Introduce compound.

-

Data: Record steady-state force. Danicamtiv should increase force by >20% at pCa 5.8 without affecting maximal force (pCa 4.5) significantly.

Mechanism Visualization (DOT Diagram)

Caption: Danicamtiv acts by recruiting myosin heads from the Super-Relaxed State (SRX) and prolonging the force-generating state.

References

-

Greenberg, M. J., et al. (2025).[4] "Danicamtiv reduces myosin's working stroke but activates the thin filament by accelerating actomyosin attachment."[4] Proceedings of the National Academy of Sciences (PNAS), 122(34). Link[4]

-

Choi, J., et al. (2023).[2] "Effect of the Novel Myotrope Danicamtiv on Cross-Bridge Behavior in Human Myocardium." Journal of the American Heart Association, 12(20), e030682.[2] Link[2]

-

Kooiker, K. B., et al. (2023).[2] "Danicamtiv Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle."[5][6] Circulation Research, 133(5). Link

-

Trivedi, D. V., et al. (2020). "Danicamtiv (MYK-491) Directly Activates Cardiac Myosin to Improve Left Ventricular Function."[7] European Journal of Heart Failure, 22(S1). Link

-

PubChem Compound Summary. "Danicamtiv (CID 122424426)."[2] National Center for Biotechnology Information. Link

Sources

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. Danicamtiv - Wikipedia [en.wikipedia.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. pnas.org [pnas.org]

- 5. Danicamtiv Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Targeting the sarcomere in inherited cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Guide to the 13C NMR Spectrum of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

Introduction: Deciphering Molecular Architecture with 13C NMR

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique, providing a detailed electronic fingerprint of the carbon skeleton of a molecule. This guide focuses on N-(1,2-oxazol-3-yl)pyridine-3-carboxamide, a compound featuring a pharmacologically significant linked heteroaromatic system. Due to the absence of readily available, published experimental data for this specific molecule, this guide adopts a predictive and comparative approach. By dissecting the molecule into its constituent fragments—the pyridine-3-carboxamide and the 3-amino-1,2-oxazole moieties—we can forecast the 13C NMR spectrum with a high degree of confidence. This methodology not only provides a valuable reference for researchers working with this or similar compounds but also demonstrates the predictive power of NMR principles in structural chemistry.

Core Directive: A Predictive Analysis Based on Substructure Comparison

To construct a reliable predicted spectrum, we will analyze the known 13C NMR chemical shifts of the two key building blocks. The electronic environment of each carbon atom is influenced by its immediate neighbors and its position within the heterocyclic rings. The final predicted shifts for the target molecule will be an amalgamation of these influences, including the electronic effects of the linking amide bridge.

Below is the structure of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide with systematic numbering for our analysis.

Caption: Molecular structure and numbering scheme.

Analysis of the Pyridine-3-Carboxamide Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This fundamental property governs the chemical shifts of its carbon atoms. In unsubstituted pyridine, the carbons adjacent to the nitrogen (α-carbons, C2/C6) are significantly deshielded and appear downfield (~150 ppm), the carbon opposite the nitrogen (γ-carbon, C4) is also deshielded (~136 ppm), while the β-carbons (C3/C5) are the most shielded (~124 ppm).[1][2]

When a carboxamide group is introduced at the C3 position, it acts as an electron-withdrawing group, further influencing the electron density and thus the chemical shifts of the ring carbons. This effect is most pronounced on the ipso-carbon (C3) and the carbons in conjugation with it.

Analysis of the 3-Amino-1,2-Oxazole Moiety

The 1,2-oxazole ring is another five-membered heterocycle containing two different heteroatoms, oxygen and nitrogen, in adjacent positions. This arrangement creates a unique electronic environment.

-

C3' : This carbon is bonded to the ring nitrogen (N2') and the exocyclic amide nitrogen. It is expected to be significantly deshielded, typically appearing in the range of 160-162 ppm.

-

C4' : This carbon, situated between two CH groups in a hypothetical unsubstituted oxazole, is generally the most shielded of the ring carbons. Its chemical shift is typically found around 126 ppm.[3]

-

C5' : Bonded to the ring oxygen, this carbon is also deshielded, though less so than C3'. Its resonance is expected in the 132-133 ppm range.[3]

The Amide Linkage: A Key Electronic Bridge

The amide carbonyl carbon (C7) is a distinct feature in the 13C NMR spectrum. Carbonyl carbons in amide functionalities typically resonate in a predictable downfield region, generally between 165-175 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.[4][5]

Comparative Data and Predicted Chemical Shifts

While experimental data for the exact target molecule is elusive in the cited literature, we can compile data from analogous structures to generate a robust prediction. The following table compares typical literature values for the parent heterocycles with the predicted shifts for N-(1,2-oxazol-3-yl)pyridine-3-carboxamide.

| Carbon Atom | Parent Heterocycle (ppm) | Predicted Shift (ppm) for Target Molecule | Rationale for Prediction |

| Pyridine Moiety | |||

| C2 | ~150 (Pyridine)[1][2] | ~152-154 | Electron-withdrawing effect of the C3-substituent causes slight deshielding. |

| C3 | ~124 (Pyridine)[1][2] | ~130-133 | Ipso-carbon attached to the electron-withdrawing amide group; significant deshielding. |

| C4 | ~136 (Pyridine)[1][2] | ~137-139 | Para-position relative to the substituent; moderate deshielding. |

| C5 | ~124 (Pyridine)[1][2] | ~123-125 | Meta-position; expected to be least affected by the C3-substituent. |

| C6 | ~150 (Pyridine)[1][2] | ~148-150 | Ortho-position but distant from the substituent; minor shielding/deshielding effect. |

| Amide Carbonyl | |||

| C7 (C=O) | ~165-175 (Amides)[4] | ~164-167 | Typical range for an aromatic carboxamide. |

| Oxazole Moiety | |||

| C3' | ~161 (2-Aminooxazole)[3] | ~158-160 | The nitrogen is now part of an amide, which may slightly shield this carbon compared to a free amine. |

| C4' | ~126 (2-Aminooxazole)[3] | ~125-127 | Expected to be largely unaffected by the N-acylation. |

| C5' | ~132 (2-Aminooxazole)[3] | ~131-133 | Expected to be largely unaffected by the N-acylation. |

Note: The predicted values are expert estimations based on established substituent effects and data from related structures. Actual experimental values may vary depending on solvent and other acquisition conditions.

Standardized Experimental Protocol for 13C NMR Acquisition

To validate the predicted chemical shifts, a standardized experimental protocol is essential for reproducibility and accuracy.

Caption: Standard workflow for NMR analysis.

Methodology Details:

-

Sample Preparation : A concentration of 25-40 mg/mL in a suitable deuterated solvent like DMSO-d6 or CDCl3 is recommended. DMSO-d6 is often preferred for its ability to dissolve a wide range of polar organic compounds and its distinct solvent peak for referencing.

-

Instrumentation : Data should be acquired on a spectrometer operating at a 1H frequency of 400 MHz or higher to ensure adequate signal dispersion and resolution.

-

Acquisition Parameters : A standard proton-decoupled 13C experiment is typically sufficient. A relaxation delay (D1) of 2 seconds is a good starting point, but for quaternary carbons (like C3, C7, C3'), a longer delay may be necessary to obtain a reliable signal. The number of scans will depend on the sample concentration, with more scans required for dilute samples.

-

Data Processing : After Fourier transformation, the spectrum must be accurately referenced. Using the known chemical shift of the deuterated solvent is the most common and reliable method.[4] Peak assignments should be confirmed using 2D NMR experiments like HSQC (to identify protonated carbons) and HMBC (to establish long-range C-H correlations), which are indispensable for unambiguously assigning the quaternary carbons.[6]

Trustworthiness and Future Directions

The predictions laid out in this guide are grounded in the fundamental principles of NMR spectroscopy and supported by extensive data from closely related chemical structures. While computational methods like Density Functional Theory (DFT) can provide more precise theoretical predictions, this comparative approach based on empirical data offers a rapid, accessible, and highly informative estimation for the bench chemist.[7] The ultimate validation will come from the experimental acquisition of the 13C NMR spectrum for N-(1,2-oxazol-3-yl)pyridine-3-carboxamide. The data and protocol provided herein serve as a robust framework for that future analysis, enabling researchers to confidently assign their experimental results.

References

-

Vertex AI Search, Grounding API Result[8]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

Bhadauria, A., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

-

Kutateladze, A. G., & Tantillo, D. J. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation. Available at: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Wikipedia. (2026). Pyridine. Available at: [Link]

-

Vertex AI Search, Grounding API Result[9]

-

Silva, R. G. M., et al. (2022). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance.

-

Xuereb, M., et al. (2018). Supporting Information for Prebiotic synthesis of 2-aminooxazole, a plausible precursor of RNA nucleotides. ScienceOpen. Available at: [Link]

-

Ohkubo, A., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

-

Vertex AI Search, Grounding API Result[10]

-

Pinto, D. C., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

-

Vertex AI Search, Grounding API Result[11]

-

Vertex AI Search, Grounding API Result[12]

-

Vertex AI Search, Grounding API Result[13]

-

Vertex AI Search, Grounding API Result[14]

-

SpectraBase. (2025). Oxazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. scienceopen.com [scienceopen.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. scispace.com [scispace.com]

- 12. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations | MDPI [mdpi.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. faculty.fiu.edu [faculty.fiu.edu]

Validating Purity of N-(isoxazol-3-yl)nicotinamide: A Comparative Guide to LC-MS Performance

Executive Summary

In the development of nicotinamide-based kinase inhibitors and NAD+ modulators, the purity of intermediate scaffolds like N-(isoxazol-3-yl)nicotinamide is critical. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry workhorse for routine batch release, it frequently fails to detect non-chromophoric impurities or resolve structurally similar byproducts (e.g., hydrolyzed starting materials) that co-elute with the main peak.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against HPLC-UV and 1H-NMR , demonstrating why LC-MS is the requisite "Gold Standard" for validating the purity of N-(isoxazol-3-yl)nicotinamide. We provide a validated protocol, a comparative performance matrix, and a decision framework for analytical scientists.

Compound Profile & The Analytical Challenge

Target Molecule: N-(isoxazol-3-yl)nicotinamide Molecular Formula: C9H7N3O2 Molecular Weight: 189.17 g/mol

The "Hidden" Impurity Problem

The synthesis of this amide typically involves coupling Nicotinic acid with 3-aminoisoxazole . The analytical challenge lies in the physicochemical similarity of the precursors to the product:

-

Polarity: Both the pyridine ring (in nicotinic acid) and the isoxazole ring are highly polar, leading to poor retention and potential co-elution on standard C18 columns.

-

UV Blind Spots: Coupling reagents (e.g., EDC, HATU) often generate urea byproducts that have weak UV absorbance at 254 nm, leading to false "high purity" results in HPLC-UV.

-

Isobaric Interference: While not strictly isobaric, des-amido degradants can mimic the parent compound's retention time.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of LC-MS against the two most common alternatives for this specific application.

| Feature | LC-MS (ESI+) | HPLC-UV (254 nm) | 1H-NMR (DMSO-d6) |